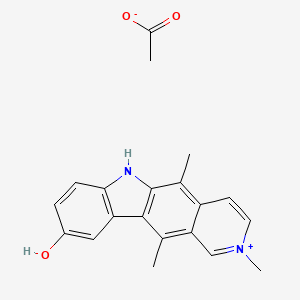

Elliptinium acetate

Vue d'ensemble

Description

L'acétate d'ellipticine est un dérivé de l'alcaloïde naturel ellipticine, qui est isolé à partir d'espèces de la famille des plantes Apocynaceae . Il est connu pour ses propriétés antinéoplasiques et est principalement utilisé dans le traitement du cancer du sein métastatique . En tant qu'inhibiteur de la topoisomérase II et agent intercalant de l'ADN, l'acétate d'ellipticine stabilise le complexe clivable de la topoisomérase II et induit des cassures de l'ADN, inhibant ainsi la réplication de l'ADN et la synthèse de l'ARN et des protéines .

Méthodes De Préparation

La synthèse de l'acétate d'ellipticine implique plusieurs étapes :

Extraction et Déméthylation : La 9-méthoxy-ellipticine, extraite d'Ochrosia maculata, est déméthylée par reflux avec du chlorhydrate de pyridine pour donner la 9-hydroxy-ellipticine.

Formation du Sel d'Acétate : L'iodure est ensuite converti en sel d'acétate pour produire de l'acétate d'ellipticine.

Analyse Des Réactions Chimiques

L'acétate d'ellipticine subit diverses réactions chimiques, notamment :

Intercalation de l'ADN : En tant qu'agent intercalant de l'ADN, il s'insère entre les paires de bases de l'ADN, perturbant la structure et la fonction de l'ADN.

Liaison Covalente : Il forme des liaisons covalentes stables avec les acides nucléiques, en particulier l'ADN et l'ARN, ce qui est crucial pour son activité antitumorale.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants et des molécules biologiques nucléophiles. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN et d'ARN liés de manière covalente .

4. Applications de la Recherche Scientifique

L'acétate d'ellipticine a un large éventail d'applications de recherche scientifique :

Recherche sur le Cancer : Il est largement utilisé dans la recherche sur le cancer, en particulier pour l'étude du cancer du sein métastatique.

5. Mécanisme d'Action

L'acétate d'ellipticine exerce ses effets principalement par intercalation de l'ADN et inhibition de la topoisomérase II . En stabilisant le complexe clivable de la topoisomérase II, il induit des cassures de l'ADN, ce qui inhibe la réplication de l'ADN et la synthèse de l'ARN et des protéines . Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . La liaison covalente de l'acétate d'ellipticine aux acides nucléiques améliore encore son activité antitumorale en empêchant la réparation et la réplication de l'ADN .

Applications De Recherche Scientifique

Breast Cancer Treatment

-

Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:

- A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .

- Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .

- Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:

Mechanistic Insights

Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

Comparative Efficacy and Safety

A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:

| Agent | Efficacy in Breast Cancer | Common Toxicities |

|---|---|---|

| This compound | 18% objective response | Xerostomia, immune-mediated reactions |

| Doxorubicin | ~60% objective response | Cardiotoxicity, myelosuppression |

| Paclitaxel | ~30-40% objective response | Neuropathy, hypersensitivity reactions |

Case Studies and Research Findings

- Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .

Mécanisme D'action

Elliptinium acetate exerts its effects primarily through DNA intercalation and topoisomerase II inhibition . By stabilizing the cleavable complex of topoisomerase II, it induces DNA breakages, which inhibit DNA replication and RNA and protein synthesis . This leads to cell cycle arrest and apoptosis in cancer cells . The covalent binding of this compound to nucleic acids further enhances its antitumor activity by preventing DNA repair and replication .

Comparaison Avec Des Composés Similaires

L'acétate d'ellipticine est unique parmi ses analogues en raison de sa grande stabilité et de sa forte liaison covalente aux acides nucléiques . Des composés similaires incluent :

Ellipticine : Un alcaloïde naturel présentant une activité antinéoplasique, mais avec un profil de toxicité différent.

9-Hydroxy-ellipticine : Un autre dérivé présentant des propriétés antitumorales, mais moins stable en termes de liaison covalente aux acides nucléiques.

N2-Méthyl-ellipticinium : Un dérivé non antitumoral qui est significativement moins actif en termes de liaison covalente aux acides nucléiques par rapport à l'acétate d'ellipticine.

La capacité unique de l'acétate d'ellipticine à former des liaisons covalentes stables avec l'ADN et l'ARN, ainsi que sa puissante activité antitumorale, le distinguent de ces composés similaires .

Activité Biologique

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.

This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.

Key Features:

- Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.

- DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.

Biological Activity Overview

This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Antitumor Activity | Demonstrated efficacy in various cancers, particularly breast cancer. |

| Cytotoxic Properties | Induces apoptosis in cancer cells through DNA damage. |

| Minimal Side Effects | Reports indicate low incidence of myelosuppression and renal insufficiency during treatment. |

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.

Phase II Study in Breast Cancer

A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:

- Objective Response : Two patients exhibited tumor responses lasting over four weeks.

- Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .

Efficacy in Metastatic Breast Cancer

In another phase II study involving 33 evaluable patients:

- Complete Remission : One patient achieved complete remission.

- Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .

Covalent Binding to Nucleic Acids

Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:

- Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be and , respectively.

- Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .

Comparative Analysis with Other Compounds

This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |

| Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |

| Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |

| Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |

Propriétés

Numéro CAS |

58337-35-2 |

|---|---|

Formule moléculaire |

C20H20N2O3 |

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |

InChI |

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |

Clé InChI |

BOMZMNZEXMAQQW-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |

SMILES canonique |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |

Apparence |

solid powder |

Key on ui other cas no. |

58337-35-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

58337-34-1 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.